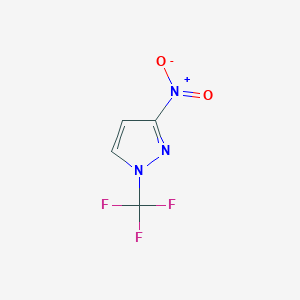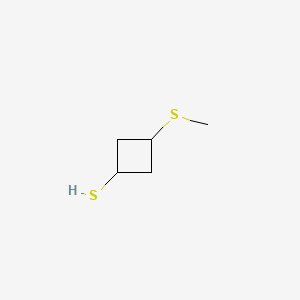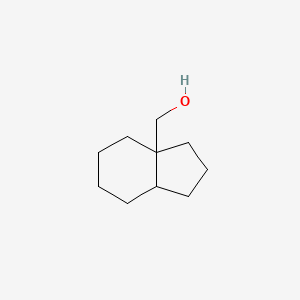![molecular formula C9H14ClNO2 B13455383 O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride](/img/structure/B13455383.png)
O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride is an organic compound with the molecular formula C9H14ClNO2 and a molecular weight of 203.7 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride can be synthesized through O-alkylation of hydroxylamine derivatives. One common method involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar O-alkylation techniques. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in O-alkylation and O-arylation reactions .
Common Reagents and Conditions: Common reagents used in these reactions include alkylating agents, aryl chlorides, bromides, and iodides. The reactions are often catalyzed by palladium or other transition metals to achieve high efficiency and selectivity .
Major Products Formed: The major products formed from these reactions include O-alkylated and O-arylated hydroxylamines, which are valuable intermediates in the synthesis of various organic compounds .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. It can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds . The molecular targets and pathways involved in its action depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride include other O-alkylated and O-arylated hydroxylamines, such as O-methylhydroxylamine and O-ethylhydroxylamine .
Uniqueness: What sets this compound apart from similar compounds is its specific ethoxyphenyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic applications and research studies .
Propriétés
Formule moléculaire |
C9H14ClNO2 |
|---|---|
Poids moléculaire |
203.66 g/mol |
Nom IUPAC |
O-[(4-ethoxyphenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-2-11-9-5-3-8(4-6-9)7-12-10;/h3-6H,2,7,10H2,1H3;1H |
Clé InChI |
YPJCOMCSRIRAAQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)CON.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol](/img/structure/B13455322.png)
![1-Oxaspiro[3.3]heptan-6-one](/img/structure/B13455328.png)

amine hydrochloride](/img/structure/B13455350.png)
![2-Azaspiro[3.6]decane](/img/structure/B13455356.png)
![Tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13455361.png)

![6',8'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B13455364.png)

![benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate](/img/structure/B13455369.png)
![1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine dihydrochloride](/img/structure/B13455373.png)
amine hydrochloride](/img/structure/B13455375.png)
![2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride](/img/structure/B13455376.png)
